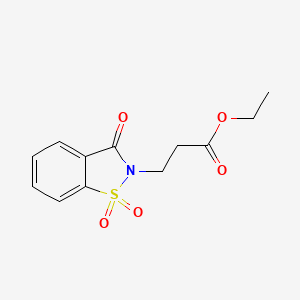

![molecular formula C21H25NO2 B5515107 4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine](/img/structure/B5515107.png)

4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

"4-benzyl-1-[(2-methoxyphenyl)acetyl]piperidine" belongs to a class of piperidine derivatives, compounds known for their varied pharmacological activities and chemical properties.

Synthesis Analysis

- Piperidine derivatives have been synthesized using various methods, often focusing on enhancing specific properties such as anti-acetylcholinesterase activity. For instance, Sugimoto et al. (1990) synthesized 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives, emphasizing the influence of substituents on activity (Sugimoto et al., 1990).

Molecular Structure Analysis

- The molecular and crystal structures of related piperidine derivatives have been a subject of study, with researchers like Kuleshova and Khrustalev (2000) examining hydrogen bonds' role in molecular packing in crystals (Kuleshova & Khrustalev, 2000).

Chemical Reactions and Properties

- The chemical reactions of piperidine derivatives are diverse. For example, Okitsu et al. (2001) explored nucleophilic substitution reactions of 2-methoxy- and 2-acyloxypiperidines, developing new methods for the preparation of these derivatives (Okitsu, Suzuki, & Kobayashi, 2001).

Physical Properties Analysis

- The physical properties of piperidine derivatives vary depending on their molecular structure and substituents. Studies like those by Ramakrishna et al. (2016) have shown that structural features like A1,3 strain influence the stereochemical outcome in the synthesis of certain piperidine derivatives (Ramakrishna et al., 2016).

Chemical Properties Analysis

- Piperidine derivatives exhibit a range of chemical properties, including their role as inhibitors or modulators in various biochemical pathways. Studies such as those by Sugimoto et al. (1995) have investigated the structure-activity relationships of these compounds, particularly their anti-AChE inhibitory properties (Sugimoto et al., 1995).

Applications De Recherche Scientifique

Anti-Acetylcholinesterase Activity

Piperidine derivatives, specifically those with modifications to the benzamide and piperidine moieties, have been studied for their anti-acetylcholinesterase (anti-AChE) activity. Enhancements in activity were observed with the introduction of bulky moieties and alkyl or phenyl groups, indicating the significance of the nitrogen atom's basic quality in the piperidine ring for increased activity. Compound 21, a piperidine derivative, demonstrated potent anti-AChE activity, suggesting potential for development as an antidementia agent (Sugimoto et al., 1990).

Serotonin 4 Receptor Agonists

A series of 4-amino-5-chloro-2-methoxy-N-(piperidin-4-ylmethyl)benzamides with polar substituent groups at the 1-position of the piperidine ring were synthesized and evaluated for their effect on gastrointestinal motility. These compounds, including Y-36912, demonstrated selective 5-HT4 receptor agonist activity, offering potential as novel prokinetic agents with reduced side effects (Sonda et al., 2004).

Diastereoselective Nucleophilic Substitution Reactions

Research on 2-methoxy- and 2-acyloxypiperidines explored nucleophilic substitution reactions for the efficient synthesis of piperidine derivatives. This study highlighted new methods for preparing starting piperidine derivatives and examined their reactions with silyl enolates under catalysis by metal triflates, contributing to the synthetic versatility of piperidine-based compounds (Okitsu et al., 2001).

Antioxidant and Antimicrobial Potential

Novel 2,6-bis(4-methoxyphenyl)-1-methylpiperidin-4-one oxime esters were synthesized and evaluated for their in vitro antioxidant and antimicrobial activities. Compounds in this series showed promising efficacy, with certain analogues displaying significant antioxidant activity and others manifesting strong antibacterial and antifungal activities, highlighting the potential biomedical applications of these piperidine derivatives (Harini et al., 2014).

Allosteric Modulation of the Serotonin Transporter

A study on substituted benzyl piperidines in the GBR series synthesized compounds with varying affinities and selectivities for the dopamine, serotonin, and norepinephrine transporters. One notable compound was identified as an allosteric modulator of the serotonin transporter, providing insights into the structural requirements for compounds to act as pharmacotherapeutic agents for cocaine addiction (Boos et al., 2006).

Propriétés

IUPAC Name |

1-(4-benzylpiperidin-1-yl)-2-(2-methoxyphenyl)ethanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H25NO2/c1-24-20-10-6-5-9-19(20)16-21(23)22-13-11-18(12-14-22)15-17-7-3-2-4-8-17/h2-10,18H,11-16H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLZPLRFEMDRXFR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=CC=C1CC(=O)N2CCC(CC2)CC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H25NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

323.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-(4-Benzylpiperidin-1-yl)-2-(2-methoxyphenyl)ethanone | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-methoxy-3-methyl-7,8,9,10-tetrahydro-6H-benzo[c]chromen-6-one](/img/structure/B5515032.png)

![2-methyl-4-(3-{[4-(4H-1,2,4-triazol-4-yl)-1-piperidinyl]carbonyl}phenyl)-2-butanol](/img/structure/B5515055.png)

![4-methyl-N-[2-(1-methyl-1H-1,2,4-triazol-5-yl)ethyl]-3-(2-oxo-1-imidazolidinyl)benzamide](/img/structure/B5515064.png)

![4-{5-[(dimethylamino)methyl]-4-methyl-4H-1,2,4-triazol-3-yl}-N-(2-phenylethyl)piperidine-1-carboxamide](/img/structure/B5515071.png)

![N-[2-(4-phenyl-2-pyrimidinyl)ethyl]-4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridine-4-carboxamide dihydrochloride](/img/structure/B5515078.png)

![(1S*,5R*)-3-(1H-benzimidazol-1-ylacetyl)-6-(3-methyl-2-buten-1-yl)-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5515086.png)

![3,5,6,9-tetramethyl-7H-furo[3,2-g]chromen-7-one](/img/structure/B5515101.png)

![N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-fluoro-N-methylbenzamide](/img/structure/B5515103.png)

![4-methyl-1-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperidine](/img/structure/B5515116.png)

![1-[(3,4-dimethoxyphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5515125.png)

![3-bromo-5-ethoxy-4-[(4-methylbenzyl)oxy]benzaldehyde oxime](/img/structure/B5515129.png)